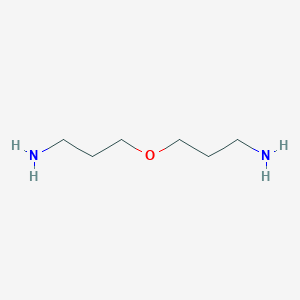

Bis(3-aminopropyl) Ether

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-aminopropoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O/c7-3-1-5-9-6-2-4-8/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRPRVQWGKLEFKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)COCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00511222 | |

| Record name | 3,3'-Oxydi(propan-1-amine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00511222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2157-24-6 | |

| Record name | 3,3'-Oxydi(propan-1-amine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00511222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(3-aminopropyl) Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Bis(3-aminopropyl) Ether CAS number

An In-depth Technical Guide to Bis(3-aminopropyl) Ether and its Derivatives

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of this compound, with a primary focus on the commercially significant derivative, Diethylene Glycol this compound.

Introduction and Disambiguation

The term "this compound" can be ambiguous as it may refer to several distinct chemical structures. This guide will primarily focus on Diethylene Glycol this compound (CAS Number: 4246-51-9) , a widely used compound in various industrial and research applications. Other related compounds that may be referred to by similar names are also briefly mentioned for clarity.

Core Compound: Diethylene Glycol this compound

Diethylene Glycol this compound is a versatile diamine with applications ranging from polymer synthesis to use in detergents and personal care products.[1] Its structure, featuring two primary amine groups and a flexible ether linkage, imparts unique properties that make it a valuable building block and functional additive.[1]

Physicochemical Properties

The following table summarizes the key quantitative data for Diethylene Glycol this compound.

| Property | Value | Source |

| CAS Number | 4246-51-9 | [1][2][3] |

| Molecular Formula | C10H24N2O3 | [1][4] |

| Molecular Weight | 220.31 g/mol | [1][4][5] |

| Appearance | Colorless to light yellow clear liquid | [1][3] |

| Purity | >98.0% (GC) | [3][4] |

| Melting Point | -32 °C | [1] |

| Boiling Point | 151 °C at 2 mmHg | [1] |

| Density | 1.01 g/mL | [1] |

| PubChem CID | 20239 | [1][5] |

Synonyms and Identifiers

For ease of reference, a list of common synonyms and identifiers for Diethylene Glycol this compound is provided below.

| Type | Identifier | Source |

| Synonym | Bis[2-(3-aminopropoxy)ethyl] ether | [1][3] |

| Synonym | 4,7,10-Trioxa-1,13-tridecanediamine | [1][3][5] |

| EINECS | 224-207-2 | [5] |

| MDL Number | MFCD00059850 | [1] |

Applications

Diethylene Glycol this compound is utilized in a variety of fields due to its chemical properties.[1]

-

Polymer Production : It serves as a key ingredient in the synthesis of polyurethanes and polyamides, acting as a chain extender or a monomer.[1]

-

Surfactant and Emulsifier : It is used in the formulation of detergents, personal care products, and agricultural chemicals to enhance solubility and stability.[1]

-

Curing Agent : The amine groups can react with epoxy groups, making it an effective curing agent for epoxy resins.

-

Research and Synthesis : It is a building block for more complex molecules, including aza-crown ethers, and is used for surface passivation of carbon nanodots.[4][6]

Experimental Protocols

Generalized Protocol for Polyurethane Synthesis

This protocol describes a general method for the synthesis of polyurethane using a diamine like Diethylene Glycol this compound as a chain extender.

Materials:

-

Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI)

-

Polyol (e.g., Poly(tetramethylene glycol) - PTMG)

-

Diethylene Glycol this compound (as chain extender)

-

Dry solvent (e.g., N,N-Dimethylformamide - DMF)

-

Nitrogen source

Procedure:

-

A reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and thermometer is charged with the polyol and solvent.

-

The mixture is heated and stirred under a nitrogen atmosphere until the polyol is completely dissolved and the desired temperature is reached (typically 60-80 °C).

-

The diisocyanate is added to the reaction mixture and allowed to react with the polyol to form a prepolymer. The reaction progress can be monitored by titration of the isocyanate groups.

-

Once the prepolymer is formed, a stoichiometric amount of Diethylene Glycol this compound, dissolved in the solvent, is added to the reaction vessel.

-

The reaction is continued until the desired molecular weight is achieved, as indicated by an increase in viscosity.

-

The resulting polyurethane solution is then cast into a film or precipitated in a non-solvent like isopropanol.

-

The synthesized polyurethane is dried under vacuum to remove any residual solvent.

Generalized Protocol for Epoxy Resin Curing

This protocol outlines the use of Diethylene Glycol this compound as a curing agent for epoxy resins.

Materials:

-

Epoxy resin (e.g., a diglycidyl ether of bisphenol A)

-

Diethylene Glycol this compound (curing agent)

-

Mixing container and stirrer

Procedure:

-

The epoxy resin is preheated to reduce its viscosity for easier mixing.

-

A stoichiometric amount of Diethylene Glycol this compound is calculated based on the amine hydrogen equivalent weight of the curing agent and the epoxy equivalent weight of the resin.

-

The calculated amount of the curing agent is added to the epoxy resin.

-

The components are thoroughly mixed until a homogeneous mixture is obtained.

-

The mixture is then poured into a mold or applied to a surface.

-

The curing process can be carried out at room temperature or accelerated by heating, depending on the specific epoxy resin and desired properties of the final product. The progress of curing can be monitored by the increase in hardness of the material.

Reaction Pathways and Workflows

Polyurethane Formation Pathway

The following diagram illustrates the role of Diethylene Glycol this compound as a chain extender in the formation of polyurethane.

Caption: Polyurethane synthesis workflow.

Epoxy Resin Curing Mechanism

This diagram shows the general reaction mechanism of an epoxy group with a primary amine of Diethylene Glycol this compound.

Caption: Epoxy curing reaction pathway.

Related Compounds

As mentioned, other compounds share a similar name. The table below provides their CAS numbers for clear identification.

| Compound Name | CAS Number |

| Ethylene Glycol this compound | 2997-01-5 |

| This compound | 2157-24-6 |

Safety Information

Diethylene Glycol this compound is a corrosive substance that can cause severe skin burns and eye damage.[2] It is essential to handle this chemical with appropriate personal protective equipment, including gloves, goggles, and protective clothing, in a well-ventilated area. In case of contact, flush the affected area with plenty of water and seek medical attention.

This guide provides a foundational understanding of Diethylene Glycol this compound. For specific applications, further research and optimization of protocols are recommended.

References

- 1. chemimpex.com [chemimpex.com]

- 2. cloudfront.zoro.com [cloudfront.zoro.com]

- 3. Diethylene Glycol this compound | 4246-51-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 4. biocompare.com [biocompare.com]

- 5. Diethylene glycol this compound | C10H24N2O3 | CID 20239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Diethylene Glycol this compound - Amerigo Scientific [amerigoscientific.com]

An In-depth Technical Guide to Bis(3-aminopropyl) Ether and Its Analogs for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(3-aminopropyl) ether, a versatile diamine, and its widely used analog, Diethylene glycol this compound. The guide is tailored for researchers, scientists, and professionals in drug development, offering detailed information on their physicochemical properties, synthesis, and applications.

Introduction

This compound and its derivatives are aliphatic amines that serve as valuable building blocks and linkers in various chemical and biological applications. Their terminal primary amine groups offer reactive sites for a multitude of chemical transformations, making them suitable for polymer synthesis, surface modification, and the construction of complex molecules in drug discovery. This guide will focus on two key compounds: this compound and the more extensively documented Diethylene glycol this compound, highlighting their distinct properties and applications.

Physicochemical Properties

A clear distinction between these two molecules is crucial for their appropriate application. The following table summarizes their key quantitative data.

| Property | This compound | Diethylene glycol this compound |

| Molecular Formula | C₆H₁₆N₂O | C₁₀H₂₄N₂O₃ |

| Molecular Weight | 132.20 g/mol | 220.31 g/mol |

| CAS Number | 2157-24-6 | 4246-51-9 |

| Appearance | Colorless to Almost colorless clear liquid | Colorless to light yellow clear liquid |

| Boiling Point | 93 °C at 0.5 mmHg | 151 °C at 2 mmHg |

| Density | Not specified | 1.01 g/mL |

| Melting Point | Not specified | -32 °C |

Synthesis and Manufacturing

The synthesis of these ethers typically involves a multi-step process, starting from readily available precursors. While detailed, peer-reviewed laboratory protocols are not extensively published, patent literature provides insight into the industrial manufacturing processes.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved through a three-step process starting from acrylonitrile and water.

-

Formation of 3-Hydroxypropionitrile : An initial addition reaction between a water molecule and an acrylonitrile molecule is performed to yield 3-hydroxypropionitrile.

-

Synthesis of Bis(2-cyanoethyl)ether : A second addition reaction is carried out between the 3-hydroxypropionitrile formed in the previous step and another molecule of acrylonitrile. This reaction produces bis(2-cyanoethyl)ether.

-

Hydrogenation to Bis(3-aminopropyl)ether : The final step involves the hydrogenation of bis(2-cyanoethyl)ether. This reduction of the nitrile functional groups to primary amines yields the final product, Bis(3-aminopropyl)ether.

Experimental Protocol: Synthesis of Diethylene glycol this compound

The production of Diethylene glycol this compound involves the reaction of diethylene glycol with acrylonitrile, followed by hydrogenation.

-

Cyanoethylation of Diethylene Glycol : Diethylene glycol is reacted with acrylonitrile in a process known as cyanoethylation. This reaction can lead to a mixture of mono- and di-substituted nitrile products.

-

Hydrogenation : The resulting mixture containing the di-substituted nitrile is then subjected to hydrogenation. This step reduces the nitrile groups to primary amines, yielding Diethylene glycol this compound. The reaction is typically carried out using a catalyst such as Raney Nickel and in the presence of ammonia to suppress side reactions.

Applications in Research and Drug Development

The presence of two primary amine groups makes these molecules excellent candidates for use as linkers and building blocks in various applications.

This compound

The applications of this compound are primarily in the realm of organic synthesis and materials science. It is used as an intermediate in the synthesis of more complex molecules and can be incorporated into polymers to modify their properties.

Diethylene glycol this compound

This longer-chain analog has found a broader range of applications, particularly in fields relevant to drug development.

-

Bioconjugation and Linkers : As a homobifunctional crosslinker, it is used to connect molecules, for example, in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates. Its flexible and hydrophilic ether backbone can improve the solubility and pharmacokinetic properties of the resulting conjugate.

-

PEGylation : It serves as a building block for polyethylene glycol (PEG) chains, a process known as PEGylation, which is widely used to improve the therapeutic properties of proteins and drugs.

-

Drug Formulation : It can act as a solubilizing agent in drug formulations, enhancing the bioavailability of poorly soluble active pharmaceutical ingredients.

-

Advanced Materials : It is a starting material for the synthesis of aza-crowns and can be used as a surface passivation agent in the production of photoluminescent carbon nanodots for semiconductor applications.

Logical and Experimental Workflows

The utility of these diamine ethers, particularly in the context of drug development, can be visualized through experimental workflows. The following diagram illustrates a conceptual workflow for the use of Diethylene glycol this compound as a linker in the synthesis of an antibody-drug conjugate (ADC).

Caption: Conceptual workflow for Antibody-Drug Conjugate (ADC) synthesis.

The synthesis of this compound from acrylonitrile can be depicted as a sequential chemical process.

Caption: Synthesis pathway of this compound.

An In-depth Technical Guide to Bis(3-aminopropyl) Ether: Structure, Synthesis, and Applications in Research and Development

Abstract

Bis(3-aminopropyl) ether, a symmetrical diamine ether, serves as a versatile building block and linker molecule in various chemical and biomedical applications. Its unique structural features, including two primary amine functionalities and a flexible ether linkage, make it a molecule of significant interest to researchers in materials science, polymer chemistry, and drug development. This technical guide provides a comprehensive overview of the chemical structure, synthesis, characterization, and applications of this compound, with a particular focus on its emerging role in the development of novel therapeutics. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting.

Introduction and Chemical Structure

This compound, systematically named 3-(3-aminopropoxy)propan-1-amine, is an organic compound with the chemical formula C₆H₁₆N₂O[1]. It is characterized by a central ether oxygen atom connecting two propyl chains, each terminating in a primary amine group. This structure imparts a combination of flexibility, due to the ether linkage, and reactivity, owing to the terminal amines.

The presence of two primary amine groups makes this compound a valuable homobifunctional linker. These amine groups can readily participate in a variety of chemical reactions, most notably amide bond formation with carboxylic acids, making it a useful component in polymerization and bioconjugation.

Below is a representation of the chemical structure of this compound.

Caption: Chemical structure of this compound (CAS 2157-24-6).

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 3-(3-aminopropoxy)propan-1-amine | [1] |

| CAS Number | 2157-24-6 | [1] |

| Molecular Formula | C₆H₁₆N₂O | [1] |

| Molecular Weight | 132.20 g/mol | [1] |

| Topological Polar Surface Area | 61.3 Ų | [1] |

| XLogP3-AA | -1.1 | [1] |

| Appearance | Colorless to Almost colorless clear liquid | [2] |

Synthesis and Reaction Mechanisms

The primary industrial synthesis of this compound involves a multi-step process starting from acrylonitrile. While detailed laboratory-scale protocols are not extensively published, the general synthetic pathway can be outlined as follows:

-

Cyanoethylation: This step involves the reaction of a suitable starting material to form bis(2-cyanoethyl) ether.

-

Hydrogenation: The dinitrile intermediate is then reduced to the corresponding diamine.

A patented method describes the synthesis starting from the addition of water to acrylonitrile to produce 3-hydroxypropionitrile, which then reacts with another molecule of acrylonitrile to yield bis(2-cyanoethyl)ether. This intermediate is subsequently hydrogenated to produce Bis(3-aminopropyl)ether[3].

A related synthesis for N,N'-bis(3-aminopropyl)-1,2-ethylenediamine involves the reaction of ethylenediamine with acrylonitrile, followed by hydrogenation in the presence of a Raney nickel catalyst[4]. This suggests that a similar catalytic hydrogenation is the key step for the synthesis of this compound.

Reaction Mechanism: Catalytic Hydrogenation

The hydrogenation of the nitrile groups of bis(2-cyanoethyl) ether to primary amines is typically carried out using a metal catalyst, such as Raney nickel or cobalt, under a hydrogen atmosphere. The reaction proceeds through the adsorption of the nitrile groups and hydrogen onto the catalyst surface, followed by the stepwise reduction of the carbon-nitrogen triple bond.

Caption: Conceptual workflow of bioconjugation using this compound.

4.2. Derivatives in Drug Delivery Systems

Derivatives of this compound, particularly those incorporating polyethylene glycol (PEG) chains (Polyethylene glycol this compound), are extensively used in drug delivery.[5] These PEGylated derivatives offer several advantages:

-

Enhanced Solubility: The hydrophilic PEG chains can improve the solubility and bioavailability of hydrophobic drugs.

-

Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a drug conjugate, reducing renal clearance and prolonging its circulation time.

-

Reduced Immunogenicity: The PEG chains can shield the drug from the immune system, reducing its immunogenicity.

These derivatives have been explored for creating hydrogels, coatings for biomedical devices, and as components of nanoparticle-based drug delivery systems.

4.3. Use in Peptide and Polymer Synthesis

The diamine nature of this compound makes it a useful monomer in the synthesis of polyamides and polyureas. In peptide synthesis, it can be used to introduce a flexible spacer or to create branched peptide structures.[6][7]

Safety and Handling

This compound and its derivatives are corrosive and require careful handling in a laboratory setting.

5.1. Hazard Identification

-

This compound (CAS 2157-24-6): Causes serious eye damage.[1]

-

Diethylene Glycol this compound (CAS 4246-51-9): Causes severe skin burns and eye damage. May cause an allergic skin reaction.[8]

5.2. Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A face shield and chemical-resistant apron are recommended.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.

5.3. First Aid Measures

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

5.4. Toxicological Data

-

Oral LD50 (Rat): 4290 mg/kg [9]* Dermal LD50 (Rabbit): 2500 µl/kg [9] It is important to treat this compound with the same level of caution as its derivatives until more specific toxicological data becomes available.

Conclusion

This compound is a foundational chemical with significant potential in both industrial and research settings. Its simple, yet versatile, structure provides a reliable platform for a wide range of chemical modifications and applications. While its derivatives have seen broader application, particularly in the realm of drug delivery, the core molecule itself remains a valuable tool for chemists and drug development professionals. A thorough understanding of its properties, synthesis, and safe handling is crucial for harnessing its full potential in the creation of novel materials and therapeutics. Further research into its specific applications as a non-PEGylated linker in bioconjugation and a more detailed elucidation of its toxicological profile will undoubtedly expand its utility in the scientific community.

References

- US Patent US8921602B2, Method for synthesising bis[3-(N,N-dialkylamino)propyl]ethers. Google Patents.

-

Ethylene glycol this compound. NIST WebBook. Retrieved from [Link]

-

Diethylene glycol this compound. PubChem. Retrieved from [Link]

-

(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. Retrieved from [Link]

-

N,N'-bis(3-aminopropyl)ethylenediamine. PubChem. Retrieved from [Link]

- CN102838490B - Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine. Google Patents.

-

FTIR Spectrum. Retrieved from [Link]

-

Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs). Abzena. (2025-10-22). Retrieved from [Link]

-

Linkers in Antibody-Drug Conjugates. Creative Biolabs. Retrieved from [Link]

-

EDC coupling reaction. The... | Download Scientific Diagram. ResearchGate. Retrieved from [Link]

-

EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. SpringerLink. Retrieved from [Link]

-

1H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry. Retrieved from [Link]

-

High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. (2017-09-26). Retrieved from [Link]

- Table of Characteristic IR Absorptions.

-

Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. (2013-02-01). Retrieved from [Link]

-

Antibody–drug conjugates: Recent advances in linker chemistry. PMC - NIH. (2021-04-06). Retrieved from [Link]

-

This compound. PubChem. Retrieved from [Link]

-

Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies. PubMed. (2025-11-17). Retrieved from [Link]

-

Synthesis of 3-aminopropyl(aminoalkoxy)trisiloxanes. ResearchGate. (2025-08-06). Retrieved from [Link]

- Mass Spectrometry: Fragmentation.

-

Mass Spectrometry Fragmentation: Ethers, Amines, More. Studylib. Retrieved from [Link]

- WO2013173755A1 - Modification of peptides using a bis(thioether)arylbridge approach. Google Patents.

-

Combining solid phase synthesis and chromatographic purification for efficient peptide manufacture. ResearchGate. (2020-04-08). Retrieved from [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Retrieved from [Link]

-

3-[1-(3-Aminopropoxy)hexoxy]propan-1-amine. PubChem. Retrieved from [Link]

-

to C-Peptide Synthesis, Arguably the Future for Sustainable Production† Kinshuk Ghosh and Wil. ChemRxiv. Retrieved from [Link]

- US5723645A - Method for preparing 3-aminopropane phosphoric acid. Google Patents.

-

Supporting Information for: Membrane Enhanced Peptide Synthesis Experimental Methods. The Royal Society of Chemistry. Retrieved from [Link]

-

Bis-(2-Chloroisopropyl) ether. PubMed. (2024-06-05). Retrieved from [Link]

-

Acute and chronic toxicity studies on ethanolic leaf extracts of Clerodendrum viscosum and Leucas indica in Swiss albino mice. PMC - PubMed Central. Retrieved from [Link]

Sources

- 1. This compound | C6H16N2O | CID 12841412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 2157-24-6 | TCI EUROPE N.V. [tcichemicals.com]

- 3. CN101817753B - Preparation method of N-(3-aminopropyl)-1,3-propane diamine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound(2157-24-6) 13C NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. peptide.com [peptide.com]

- 8. Diethylene glycol this compound | C10H24N2O3 | CID 20239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cloudfront.zoro.com [cloudfront.zoro.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Bis(3-aminopropyl) Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(3-aminopropyl) ether, also known by its IUPAC name 3-(3-aminopropoxy)propan-1-amine and CAS number 2157-24-6, is a diamine compound featuring a central ether linkage.[1] Its bifunctional nature, with two primary amine groups, makes it a versatile building block in various chemical syntheses. This guide provides a comprehensive overview of its physical and chemical properties, potential applications in drug development, and detailed experimental protocols for its characterization.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, application, and the prediction of its behavior in chemical reactions.

Physical Properties

The key physical properties of this compound are presented in Table 1. The compound is a colorless to almost colorless liquid at room temperature.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₆N₂O | [1][2] |

| Molecular Weight | 132.20 g/mol | [1] |

| Appearance | Colorless to Almost Colorless Clear Liquid | |

| Boiling Point | 72 °C at 4 mmHg | |

| Specific Gravity (20/20) | 0.94 | |

| Refractive Index (n²⁰/D) | 1.46 | |

| Flash Point | 93 °C | |

| Computed XLogP3-AA | -1.1 | [1] |

| Computed pKa (Strongest Basic) | 9.96 |

Chemical Properties

This compound's chemical behavior is primarily dictated by the presence of two primary amine groups and a central ether linkage.

-

Basicity: The lone pairs of electrons on the nitrogen atoms of the primary amine groups confer basic properties to the molecule, allowing it to react with acids to form ammonium salts.

-

Nucleophilicity: The primary amine groups are nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and condensation reactions.

-

Reactivity of the Ether Linkage: The ether bond is generally stable but can be cleaved under harsh acidic conditions.

-

Purity: Commercially available this compound typically has a purity of greater than 98.0%, as determined by gas chromatography (GC) and neutralization titration.

Spectral Data

Spectral data is essential for the structural confirmation of this compound.

-

¹H NMR Spectrum: The proton nuclear magnetic resonance (¹H NMR) spectrum provides information about the hydrogen atoms in the molecule, confirming the presence of the aminopropyl and ether moieties.

Synthesis and Reactivity

Synthesis Pathway

A known method for the synthesis of this compound involves a multi-step process starting from acrylonitrile.[3] This synthesis pathway is illustrated in the diagram below.

Caption: Synthesis of this compound.

The process involves the initial reaction of acrylonitrile with water to form 3-hydroxypropionitrile, which then reacts with another molecule of acrylonitrile to yield bis(2-cyanoethyl) ether.[3] The final step is the hydrogenation of the nitrile groups to primary amines, affording this compound.[3]

Applications in Research and Drug Development

While direct applications of this compound in pharmaceuticals are not extensively documented, its structural motif is a key component in more complex molecules utilized in drug delivery systems. The presence of two terminal primary amine groups on a flexible ether backbone makes it an attractive building block for the synthesis of linkers in antibody-drug conjugates (ADCs) and for the creation of drug delivery vehicles like dendrimers and hydrogels.[4][5]

Longer-chain analogues, such as polyethylene glycol (PEG) and diethylene glycol bis(3-aminopropyl) ethers, are widely employed as hydrophilic linkers in ADCs.[6][7] These linkers connect a cytotoxic drug to a monoclonal antibody, enhancing the solubility and stability of the conjugate. The fundamental diamino ether structure of this compound provides a foundation for the synthesis of these more elaborate linkers. Its primary amine groups offer reactive sites for conjugation to both the drug and the antibody or for polymerization into larger drug delivery constructs.

Experimental Protocols

The following are detailed methodologies for the determination of key physical and chemical properties of this compound.

Determination of Boiling Point

Objective: To determine the boiling point of this compound at reduced pressure.

Methodology:

-

A small quantity of this compound is placed in a distillation flask.

-

The flask is connected to a vacuum pump and a manometer.

-

The pressure is reduced to the desired level (e.g., 4 mmHg).

-

The sample is heated gently with constant stirring.

-

The temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded as the boiling point at that pressure.

Determination of Purity by Neutralization Titration

Objective: To determine the purity of this compound by titrating its basic amine groups with a standardized acid.

Methodology:

-

A precisely weighed sample of this compound is dissolved in a suitable solvent, such as isopropanol or water.

-

A few drops of a suitable indicator (e.g., methyl orange) are added.

-

The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M hydrochloric acid) until the endpoint, indicated by a color change, is reached.

-

The volume of the acid used is recorded.

-

The purity is calculated based on the stoichiometry of the reaction between the amine groups and the acid.

Determination of Refractive Index

Objective: To measure the refractive index of liquid this compound.

Methodology:

-

A few drops of this compound are placed on the prism of a calibrated refractometer.

-

The prism is closed, and the sample is allowed to equilibrate to a constant temperature (e.g., 20 °C).

-

Light is passed through the sample, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the intersection of the crosshairs.

-

The refractive index is read directly from the instrument's scale.

Safety and Handling

This compound is classified as a substance that causes serious eye damage.[1] It is essential to handle this chemical with appropriate personal protective equipment, including safety goggles and gloves, in a well-ventilated area. Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its bifunctional nature, conferred by the two primary amine groups, makes it a candidate for a variety of chemical transformations. While its direct application in drug development is an emerging area, its structural similarity to linkers used in advanced drug delivery systems suggests significant potential as a foundational building block for the next generation of targeted therapeutics. The experimental protocols provided herein offer a basis for the consistent and accurate characterization of this compound in a research setting.

References

- 1. This compound | C6H16N2O | CID 12841412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. US20140336416A1 - Method for synthesising bis[3-(n,n-dialkylamino)propyl]ethers - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. payload-test-three-green.vercel.app [payload-test-three-green.vercel.app]

- 6. Diethylene Glycol this compound, 4246-51-9 | BroadPharm [broadpharm.com]

- 7. chemimpex.com [chemimpex.com]

A Technical Guide to Bis(3-aminopropyl) Ether and Its Analogues for Researchers and Drug Development Professionals

The term "Bis(3-aminopropyl) Ether" can refer to several structurally related diamines, each with unique properties and applications. This guide provides an in-depth technical overview of the core compound and its prominent analogues: Diethylene glycol this compound and Ethylene glycol this compound. This document is intended for researchers, scientists, and professionals in drug development, offering a comparative look at their chemical properties, experimental protocols for their synthesis and application, and their roles in various scientific fields.

Chemical Identity and Synonyms

Clarity in identifying these compounds is crucial due to the similarity in their nomenclature. The following table summarizes the key identifiers for each.

| Common Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 3,3'-Oxydi(propylamine), 3-(3-aminopropoxy)propan-1-amine | 2157-24-6 | C6H16N2O | 132.21[1] |

| Diethylene glycol this compound | 4,7,10-Trioxa-1,13-tridecanediamine, Bis[2-(3-aminopropoxy)ethyl] ether, Jeffamine® EDR-148 | 4246-51-9 | C10H24N2O3 | 220.31[2][3] |

| Ethylene glycol this compound | 1,2-Bis(3-aminopropoxy)ethane | 2997-01-5 | C8H20N2O2 | 176.26 |

Physicochemical Properties

The physical and chemical properties of these ethers dictate their suitability for various applications. The following tables provide a summary of their key quantitative data.

Table 2.1: Properties of this compound (CAS: 2157-24-6)

| Property | Value | Source |

| Purity | >98.0% (GC)(T) | [1] |

| Appearance | Colorless to Almost colorless clear liquid | |

| Molecular Weight | 132.21 | [1] |

Table 2.2: Properties of Diethylene glycol this compound (CAS: 4246-51-9)

| Property | Value | Source |

| Purity | >98.0% (GC)(T) | [3] |

| Appearance | Colorless to Light yellow clear liquid | |

| Molecular Weight | 220.31 | [2][3] |

Table 2.3: Properties of Ethylene glycol this compound (CAS: 2997-01-5)

| Property | Value | Source |

| Purity | >98.0%(GC)(T) | |

| Appearance | Colorless to Light yellow clear liquid | |

| Boiling Point | 96 °C/1 mmHg | [4] |

| Specific Gravity (20/20) | 0.98 | |

| Refractive Index | 1.46 |

Experimental Protocols

Detailed methodologies for the synthesis and application of these compounds are essential for reproducible research.

Synthesis of this compound

A common method for the synthesis of this compound involves a multi-step process starting from acrylonitrile.[5][6]

Experimental Workflow: Synthesis of this compound

Caption: A multi-step synthesis of this compound.

Protocol:

-

Addition Reaction 1: React acrylonitrile with water to produce 3-hydroxypropionitrile.[5][6]

-

Addition Reaction 2: React the resulting 3-hydroxypropionitrile with another molecule of acrylonitrile to form bis(2-cyanoethyl)ether.[5][6]

-

Hydrogenation: Reduce the nitrile groups of bis(2-cyanoethyl)ether through a hydrogenation reaction to yield Bis(3-aminopropyl)ether.[5][6]

Epoxy Resin Curing with Diethylene glycol this compound

Diethylene glycol this compound is an effective curing agent for epoxy resins, enabling curing at ambient temperatures.[1]

Experimental Workflow: Epoxy Resin Curing

Caption: Curing of epoxy resin using a diamine agent.

Protocol:

-

Preparation: Ensure the epoxy resin has a 1,2-epoxy equivalency greater than 1. A common choice is the diglycidyl ether of bisphenol A (DGEBA).[1]

-

Mixing: Combine the epoxy resin with Diethylene glycol this compound. The ratio should be approximately 90 to 110 percent of the theoretical equivalent weight necessary for the reaction.[1]

-

Curing: The curing process can be carried out at room temperature (around 23°C) or slightly elevated temperatures up to 40°C.[1] The primary amine groups of the ether react with the epoxy groups of the resin, leading to a cross-linked, thermoset polymer.[7]

Gold Nanoparticle Synthesis using Ethylene Glycol and an Amine Source

While a direct protocol for using Ethylene glycol this compound in gold nanoparticle synthesis was not found, a general method using ethylene glycol in an alkaline environment is well-established. The amine groups of the ether could potentially act as both a base and a stabilizing agent in a similar reaction.

Experimental Workflow: Gold Nanoparticle Synthesis

Caption: A surfactant-free synthesis of gold nanoparticles.

Protocol:

-

Precursor Solution: Prepare a stock solution of HAuCl4 in water.[8]

-

Reaction Mixture: In a separate container, mix ethylene glycol and water. Add Ethylene glycol this compound to this mixture to create an alkaline environment and to act as a stabilizing agent.

-

Reaction: Add the HAuCl4 solution to the ethylene glycol mixture while stirring at room temperature. The reduction of Au(III) to Au(0) by ethylene glycol will result in the formation of gold nanoparticles.[8] The size and stability of the nanoparticles can be controlled by adjusting the ratio of the base (amine) to the gold precursor and the concentration of ethylene glycol.[8]

Applications in Research and Drug Development

These aminopropyl ethers are versatile molecules with a range of applications.

-

Polymer Chemistry: Their primary use is as curing agents for epoxy resins, contributing to the formation of durable and chemically resistant materials.[1][7] They are also used as intermediates in the synthesis of other polymers.

-

Drug Delivery: The polyethylene glycol (PEG) derivatives of these amines are of particular interest in drug delivery. They can be used to create nanoparticles and other drug carrier systems, enhancing the solubility and bioavailability of therapeutic agents.[4]

-

Surface Modification: These compounds are employed to modify surfaces, such as those of biomedical devices, to improve biocompatibility and reduce protein adsorption.[4]

-

Synthesis of Novel Compounds: They serve as building blocks in the synthesis of more complex molecules, including aza-crowns and photoluminescent carbon nanodots.[9]

Involvement in Signaling Pathways

Currently, there is limited direct evidence in the scientific literature detailing the specific interaction of this compound, Diethylene glycol this compound, or Ethylene glycol this compound with biological signaling pathways. While their application in drug delivery systems implies a biological interface, their role is primarily that of a carrier or a component of a larger delivery vehicle. Further research is needed to elucidate any direct effects these molecules may have on cellular signaling. One of the constituents, ethylene glycol, is known to be catabolized by some microbes, but this is a metabolic pathway rather than a signaling one.[10]

Safety and Handling

All three compounds are classified as corrosive and can cause severe skin burns and eye damage.[1][3] Appropriate personal protective equipment, including gloves, goggles, and a lab coat, should be worn when handling these chemicals. Work should be conducted in a well-ventilated area. For detailed safety information, please refer to the Safety Data Sheets (SDS) provided by the supplier.

References

- 1. US3262912A - Curing of epoxy resins with the 3-aminopropyl ether of diethylene glycol - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Diethylene glycol this compound | C10H24N2O3 | CID 20239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. US8921602B2 - Method for synthesising bis[3-(N,N-dialkylamino)propyl]ethers - Google Patents [patents.google.com]

- 6. US20140336416A1 - Method for synthesising bis[3-(n,n-dialkylamino)propyl]ethers - Google Patents [patents.google.com]

- 7. threebond.co.jp [threebond.co.jp]

- 8. mdpi.com [mdpi.com]

- 9. Diethylene Glycol this compound - Amerigo Scientific [amerigoscientific.com]

- 10. Novel aspects of ethylene glycol catabolism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(3-aminopropoxy)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(3-aminopropoxy)propan-1-amine, commonly known as Bis(3-aminopropyl) Ether. It includes its chemical properties, safety information, a detailed experimental protocol for its synthesis, and its various applications in research and industry.

Chemical and Physical Properties

3-(3-aminopropoxy)propan-1-amine is a diamine with the IUPAC name 3-(3-aminopropoxy)propan-1-amine.[1][2] It is also known by its synonym, 3,3'-Oxydi(propylamine).[3] This compound is a versatile chemical intermediate used in various fields.

Table 1: Physicochemical Properties of 3-(3-aminopropoxy)propan-1-amine

| Property | Value | Source |

| IUPAC Name | 3-(3-aminopropoxy)propan-1-amine | [1][2] |

| Synonyms | This compound, 3,3'-Oxydi(propylamine) | [1][3] |

| CAS Number | 2157-24-6 | [1][4] |

| Molecular Formula | C₆H₁₆N₂O | [1][4] |

| Molecular Weight | 132.20 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [5] |

| Boiling Point | 151 °C / 2 mmHg (Lit.) | [5] |

| Melting Point | -32 °C (Lit.) | [5] |

| Density | 1.01 g/mL | [5] |

Safety and Hazard Information

It is crucial to handle 3-(3-aminopropoxy)propan-1-amine with appropriate safety precautions. The compound is classified as causing severe skin burns and eye damage.[3]

Table 2: GHS Hazard Information for 3-(3-aminopropoxy)propan-1-amine

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

|

| Danger | H314: Causes severe skin burns and eye damage.[3] H318: Causes serious eye damage.[1] | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[3] P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[3] P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/ doctor. |

Note: The GHS classification and precautionary statements are based on aggregated data and may vary by supplier and concentration.

Synthesis Protocol

A method for the synthesis of this compound has been described in patent literature.[6][7] The process involves a multi-step reaction starting from acrylonitrile and water.

Experimental Protocol: Synthesis of this compound

This protocol is based on the reaction pathway described in patent US20140336416A1.[6]

-

Reaction 1: Formation of 3-hydroxypropionitrile

-

An addition reaction is carried out between a water molecule and an acrylonitrile molecule. This reaction can be conducted in the presence of either excess acrylonitrile or excess water.[6]

-

-

Reaction 2: Formation of bis(2-cyanoethyl)ether

-

A second addition reaction is performed between the 3-hydroxypropionitrile molecule obtained from the first reaction and another acrylonitrile molecule to yield bis(2-cyanoethyl)ether.[6]

-

-

Reaction 3: Hydrogenation to Bis(3-aminopropyl)ether

-

The bis(2-cyanoethyl)ether is then subjected to a hydrogenation reaction. This step reduces the nitrile functional groups to primary amine functions, resulting in the final product, bis(3-aminopropyl)ether.[6]

-

This synthesis route provides a basis for the industrial production of this compound. The subsequent step described in the patent, an aminoalkylation reaction, is for the synthesis of its derivatives.[6]

Synthesis Workflow Diagram

The following diagram illustrates the synthesis pathway for this compound.

Caption: Synthesis pathway of this compound.

Applications and Research Areas

This compound and its derivatives are utilized in a variety of industrial and research applications.

-

Polymers and Materials Science: Derivatives such as Poly(propylene glycol) bis(2-aminopropyl ether) are important components in the production of polyurethanes, where they act as chain extenders or crosslinkers to enhance mechanical properties like tensile strength and elasticity.[8] They are also used in polyurea and RIM (Reaction Injection Molding) systems and as co-reactants in epoxy systems to improve toughness.[9]

-

Adhesives and Sealants: The properties of these compounds make them effective components in formulating flexible and durable adhesives, particularly for the construction and automotive industries.[10]

-

Coatings: In the coatings industry, derivatives are used to modify resins and polymers, improving adhesion, durability, and chemical resistance.[8]

-

Cosmetics and Personal Care: Polyethylene glycol this compound is used in personal care products as an emulsifier and thickening agent.[10] It can also be found in skincare and hair care products to improve texture and spreadability.[8]

-

Drug Delivery: The ability of polyethylene glycol this compound to improve solubility and bioavailability makes it a beneficial component in drug delivery systems for transporting active ingredients across biological membranes.[10]

-

Biomedical Applications: It is employed for surface modification of biomedical devices to enhance biocompatibility and reduce protein adsorption.[10]

-

Chemical Synthesis: this compound serves as a reagent in the synthesis of various other compounds.[10] For example, it is a precursor in the synthesis of bis[3-(N,N-dialkylamino)propyl]ethers.[6]

References

- 1. This compound | C6H16N2O | CID 12841412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 2157-24-6 [sigmaaldrich.com]

- 3. This compound | 2157-24-6 | TCI EUROPE N.V. [tcichemicals.com]

- 4. scbt.com [scbt.com]

- 5. chemimpex.com [chemimpex.com]

- 6. US20140336416A1 - Method for synthesising bis[3-(n,n-dialkylamino)propyl]ethers - Google Patents [patents.google.com]

- 7. US8921602B2 - Method for synthesising bis[3-(N,N-dialkylamino)propyl]ethers - Google Patents [patents.google.com]

- 8. Poly(propylene glycol) bis(2-aminopropyl ether): A Review of Synthesis, Properties, Applications, and Environmental Considerations_Chemicalbook [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Solubility of Bis(3-aminopropyl) Ether and Its Analogs

This technical guide provides a comprehensive overview of the available solubility information for Bis(3-aminopropyl) ether. Due to the limited direct quantitative data for this compound, this guide also includes solubility data for structurally similar and commercially important analogs, namely Ethylene Glycol this compound and Poly(propylene glycol) bis(2-aminopropyl) ether. This information is intended for researchers, scientists, and professionals in drug development and material science.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and its analogs is presented in Table 1. Understanding these properties is crucial for interpreting their solubility characteristics.

| Property | This compound | Ethylene Glycol this compound | Poly(propylene glycol) bis(2-aminopropyl ether) |

| CAS Number | 2157-24-6[1] | 2997-01-5[2] | 9046-10-0[3] |

| Molecular Formula | C₆H₁₆N₂O[1] | C₈H₂₀N₂O₂[2] | CH₃CH(NH₂)CH₂[OCH₂CH(CH₃)]nNH₂[3] |

| Molecular Weight | 132.20 g/mol [1] | 176.26 g/mol [2] | Varies (e.g., ~230, ~400, ~2000, ~4000 g/mol )[3] |

| Appearance | Colorless to almost colorless clear liquid | Colorless to light yellow clear liquid | Light yellow or colorless transparent liquid[3] |

| Boiling Point | Not available | 127-130 °C (7 mmHg)[2] | 232 °C (at 101325 Pa)[3] |

| Density | Not available | 0.9837 g/cm³[2] | 0.997 g/mL at 25 °C[3] |

Solubility Data

Table 2: Quantitative Solubility Data

| Compound | Solvent | Solubility | Temperature (°C) |

| Ethylene Glycol this compound | Water | 1000 g/L[2][4] | 20[2][4] |

Table 3: Qualitative Solubility Information

| Compound | Solubility Description | Soluble In |

| Poly(propylene glycol) bis(2-aminopropyl ether) | Soluble in a variety of solvents. | Ethanol, aliphatic hydrocarbons, aromatic hydrocarbons, esters, glycol ethers, ketones, and water.[3] |

| Diethylene glycol this compound | Acts as a solubilizing agent in drug formulations. | Implied high solubility in relevant formulation solvents. |

| Polyethylene glycol this compound | Enhances the solubility and bioavailability of poorly soluble drugs. | Implied solubility in aqueous and organic media relevant to drug delivery.[5] |

Experimental Protocols for Solubility Determination

For researchers seeking to determine the solubility of this compound or related compounds, standardized experimental protocols are recommended. The following outlines a general procedure based on established methods, such as those from the OECD (Organisation for Economic Co-operation and Development) guidelines.

Protocol: Determination of Water Solubility (Flask Method - Adapted from OECD Guideline 105)

-

Preparation of the Test Substance and Solvent:

-

Use high-purity this compound.

-

Use distilled or deionized water as the solvent.

-

Prepare a series of concentrations of the test substance in water.

-

-

Equilibration:

-

Add a precisely weighed amount of this compound to a known volume of water in a stoppered flask.

-

Agitate the mixture at a constant, controlled temperature (e.g., 20 °C) for a sufficient period to reach equilibrium. A preliminary test should be conducted to determine the time required to reach equilibrium (e.g., 24, 48, and 72 hours).

-

-

Phase Separation:

-

After equilibration, cease agitation and allow any undissolved substance to settle.

-

If necessary, centrifuge the saturated solution to ensure a clear supernatant, maintaining the constant temperature.

-

-

Analysis of the Aqueous Phase:

-

Carefully withdraw an aliquot of the clear, saturated aqueous phase.

-

Determine the concentration of this compound in the aliquot using a suitable analytical method. Appropriate methods could include:

-

Gas Chromatography (GC)

-

High-Performance Liquid Chromatography (HPLC)

-

Titration (for basic amines)

-

-

-

Calculation and Reporting:

-

Calculate the solubility in units of mass per volume (e.g., g/L or mg/mL).

-

The experiment should be performed in at least duplicate.

-

Report the mean solubility value and the standard deviation, along with the experimental temperature and the analytical method used.

-

A similar protocol can be adapted for organic solvents.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Caption: A flowchart outlining the key steps for the experimental determination of the solubility of a chemical compound.

Applications Related to Solubility

The solubility characteristics of this compound and its derivatives are crucial for their applications:

-

Drug Delivery: Polyethylene glycol this compound is utilized to enhance the solubility and bioavailability of poorly soluble drugs.[5][6]

-

Surface Modification: It is used to modify surfaces of biomedical devices to improve biocompatibility.[6]

-

Polymer Synthesis: Its solubility in various monomers and solvents is essential for its role as a curing agent for epoxy resins and in the production of polyurethanes.

-

Formulations: In cosmetics and personal care products, related compounds act as surfactants, emulsifiers, and stabilizers, which are dependent on their solubility properties.[7]

References

- 1. This compound | C6H16N2O | CID 12841412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2997-01-5 CAS MSDS (ETHYLENE GLYCOL this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Poly(propylene glycol) bis(2-aminopropyl ether) Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. ETHYLENE GLYCOL this compound CAS#: 2997-01-5 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemhaven.org [chemhaven.org]

- 7. gassnova.no [gassnova.no]

In-Depth Technical Guide: The Core Reactivity of Bis(3-aminopropyl) Ether's Primary Amines

For researchers, medicinal chemists, and polymer scientists, understanding the nuances of a molecule's reactivity is paramount to harnessing its full potential. Bis(3-aminopropyl) ether, a seemingly simple diamine, offers a versatile platform for chemical synthesis, but its utility is fundamentally governed by the behavior of its two primary amine groups. This guide provides an in-depth exploration of the core reactivity of these functional groups, moving beyond simple reaction lists to explain the causality behind experimental choices and providing actionable protocols for its application in research and drug development.

Foundational Understanding: Structure and Properties

This compound, with the chemical formula C₆H₁₆N₂O, is a linear molecule characterized by two primary amine (-NH₂) groups separated by a flexible ether linkage.[1] This structure bestows a unique combination of properties that are critical to its reactivity.

-

Nucleophilicity: The lone pair of electrons on each nitrogen atom makes the primary amines potent nucleophiles, eager to attack electron-deficient centers.[2][3]

-

Basicity: Like other aliphatic amines, it is a moderately strong base capable of readily accepting protons from acids to form ammonium salts.[4]

-

Flexibility: The propyl ether chain separating the two amines provides significant conformational flexibility, allowing the molecule to act as a linker or spacer in larger molecular constructs.

-

Symmetry: The molecule's symmetry means that in many reactions, both amine groups will exhibit identical reactivity, although monosubstitution can be achieved under carefully controlled conditions.

Key Physicochemical Data

For any experimental design, a firm grasp of the reagent's physical properties is non-negotiable. These values dictate purification strategies, reaction setup, and safety protocols.

| Property | Value | Source |

| Molecular Weight | 132.20 g/mol | --INVALID-LINK--[1] |

| CAS Number | 2157-24-6 | --INVALID-LINK--[5] |

| Appearance | Liquid | --INVALID-LINK--[5] |

| Boiling Point | 127-130 °C (7 mmHg) | --INVALID-LINK--[6] |

| Density | 0.9837 g/cm³ | --INVALID-LINK--[6] |

The Heart of the Matter: Core Reactivity of the Primary Amine

The utility of this compound is almost entirely derived from the reactions of its primary amine groups. These groups can participate in a wide range of transformations, making the molecule a valuable bifunctional building block. The following sections detail the most critical reaction classes.

Acylation: The Formation of Amide Bonds

Acylation is arguably one of the most fundamental and widely used reactions of primary amines.[2][4] It involves the reaction of the amine with an acylating agent (such as an acid chloride or anhydride) to form a stable amide bond. This reaction is central to the synthesis of polyamides and for conjugating the diamine to carboxylic acid-containing molecules.

Causality in Experimental Design:

-

Choice of Acylating Agent: Acid chlorides are highly reactive and often used for rapid and efficient amide bond formation at room temperature.[2] Anhydrides are a good alternative, often leading to cleaner reactions.

-

Stoichiometry: The ratio of diamine to acylating agent is critical. A 1:2 molar ratio will favor di-acylation, while a large excess of the diamine (e.g., >10 equivalents) is necessary to favor the mono-acylated product, statistically minimizing the chance of the second amine reacting.

-

Base: A non-nucleophilic base (e.g., triethylamine, pyridine) is typically added to scavenge the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards the product.

Caption: Generalized mechanism of acylation of a primary amine.

Alkylation: Forming Secondary and Tertiary Amines

Alkylation involves the reaction of the amine with an alkyl halide.[7][8] While seemingly straightforward, this reaction is often difficult to control. The initially formed secondary amine is also nucleophilic and can react further with the alkyl halide to form a tertiary amine, and subsequently a quaternary ammonium salt.[7]

Causality in Experimental Design:

-

Controlling Over-alkylation: To favor mono-alkylation, a large excess of the diamine is required. Conversely, to produce the fully alkylated tertiary amine, an excess of the alkylating agent and a suitable base are used.[9][10]

-

Reductive Amination: A more controlled and widely preferred method for producing secondary or tertiary amines is reductive amination.[2][7] This involves reacting the amine with an aldehyde or ketone to form an imine (Schiff base) intermediate, which is then reduced in situ by a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride. This one-pot procedure offers high yields and avoids the over-alkylation issues of direct alkylation with alkyl halides.

Schiff Base Formation: The Reversible C=N Bond

Primary amines readily react with aldehydes and ketones to form imines, also known as Schiff bases.[4][11] This condensation reaction is typically reversible and acid-catalyzed. The resulting C=N double bond is a versatile functional group in its own right and is central to dynamic covalent chemistry and the synthesis of many ligands.

Causality in Experimental Design:

-

pH Control: The reaction is fastest under mildly acidic conditions (pH 4-5). The acid protonates the carbonyl oxygen, making the carbon more electrophilic, but too much acid will protonate the amine, rendering it non-nucleophilic.

-

Water Removal: The reaction produces water as a byproduct. Removing this water (e.g., using a Dean-Stark apparatus or molecular sieves) is crucial to drive the equilibrium towards the imine product.

-

Stability: The resulting imine can be hydrolyzed back to the amine and aldehyde/ketone. For applications requiring a stable bond, the imine is often reduced to a secondary amine as described in reductive amination.[12]

Caption: Formation of a bis-imine from a diamine and an aldehyde.

Aza-Michael Addition: Conjugate Addition

The primary amines of this compound can act as nucleophiles in a conjugate or Michael addition reaction.[13][14] This involves the 1,4-addition of the amine to an α,β-unsaturated carbonyl compound (a Michael acceptor), such as an acrylate or acrylamide. This reaction is highly efficient for forming C-N bonds under mild conditions and is a cornerstone of bioconjugation and polymer synthesis.

Causality in Experimental Design:

-

Michael Acceptor: The reactivity of the Michael acceptor is key. Electron-withdrawing groups (ketone, ester, nitrile) activate the double bond for nucleophilic attack.

-

Solvent: Protic solvents like alcohols can facilitate the reaction by stabilizing intermediates. The reaction is often performed neat or in polar aprotic solvents like DMF or DMSO.

-

Catalysis: While often proceeding without a catalyst, the reaction can be accelerated by mild bases.

Applications in Drug Development & Research

The versatile reactivity of this compound and its derivatives makes it a valuable tool in several advanced applications:

-

Drug Delivery: Poly(propylene glycol) bis(2-aminopropyl ether), a related compound, is used in drug delivery systems to enhance the solubility and bioavailability of poorly soluble drugs.[15][16] The amine groups provide handles for attaching drugs, targeting ligands, or for creating pH-responsive release systems.

-

Bioconjugation: As a homobifunctional crosslinker, it can be used to link biomolecules.[17] For example, after modification, it can bridge two proteins or link a payload to an antibody.

-

Polymer Chemistry: It serves as a monomer or chain extender in the synthesis of polyurethanes, polyamides, and other polymers.[18][19] The resulting polymers often have enhanced properties due to the flexible ether linkage and the reactive amine groups.

Key Experimental Protocols

The following protocols are illustrative and should be adapted based on the specific substrate and desired outcome. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of a Bis-Amide

This protocol describes the di-acylation of this compound with an acid chloride.

-

Materials:

-

This compound (1.0 eq)

-

Acetyl chloride (2.2 eq)

-

Triethylamine (2.5 eq)

-

Dichloromethane (DCM), anhydrous

-

-

Procedure:

-

Dissolve this compound and triethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of acetyl chloride in anhydrous DCM dropwise to the stirred amine solution over 30 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

-

Workup & Purification:

-

Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

-

Quench the reaction by adding water. Separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

-

Validation:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Protocol 2: Aza-Michael Addition to an Acrylate

This protocol details the conjugate addition to form a bis-adduct.

-

Materials:

-

This compound (1.0 eq)

-

Methyl acrylate (2.5 eq)

-

Methanol

-

-

Procedure:

-

Dissolve this compound in methanol in a round-bottom flask.

-

Add methyl acrylate to the solution at room temperature. A slight exotherm may be observed.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

-

Workup & Purification:

-

Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, remove the solvent and excess methyl acrylate under reduced pressure.

-

The resulting product is often pure enough for many applications. If necessary, purify by column chromatography.

-

-

Validation:

-

Characterize the product by ¹H NMR and mass spectrometry to confirm the formation of the 1,4-addition product.

-

Safety and Handling

This compound and its longer-chain analogs are corrosive and can cause severe skin burns and serious eye damage.[1][20][21][22]

-

Handling: Always handle this chemical in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[21][22]

-

Exposure: In case of skin contact, immediately remove contaminated clothing and rinse the skin with plenty of water.[21][22] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[21][22] If inhaled, move the person to fresh air.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[20][22] It may be air-sensitive and should be stored under an inert atmosphere.[5]

This guide provides a framework for understanding and utilizing the reactivity of this compound. By appreciating the principles that govern its chemical behavior, researchers can more effectively design experiments, synthesize novel molecules, and develop innovative materials.

References

- 1. This compound | C6H16N2O | CID 12841412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Amine - Reactions, Synthesis, Properties | Britannica [britannica.com]

- 5. This compound | 2157-24-6 | TCI EUROPE N.V. [tcichemicals.com]

- 6. Cas 2997-01-5,ETHYLENE GLYCOL this compound | lookchem [lookchem.com]

- 7. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]

- 8. Amine Reactivity [www2.chemistry.msu.edu]

- 9. US20140336416A1 - Method for synthesising bis[3-(n,n-dialkylamino)propyl]ethers - Google Patents [patents.google.com]

- 10. US8921602B2 - Method for synthesising bis[3-(N,N-dialkylamino)propyl]ethers - Google Patents [patents.google.com]

- 11. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 14. Enantioselective Michael Addition - Buchler GmbH [buchler-gmbh.com]

- 15. chemimpex.com [chemimpex.com]

- 16. nbinno.com [nbinno.com]

- 17. Diethylene Glycol this compound | 4246-51-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 18. chemimpex.com [chemimpex.com]

- 19. Poly(propylene glycol) bis(2-aminopropyl ether): A Review of Synthesis, Properties, Applications, and Environmental Considerations_Chemicalbook [chemicalbook.com]

- 20. cloudfront.zoro.com [cloudfront.zoro.com]

- 21. tcichemicals.com [tcichemicals.com]

- 22. tcichemicals.com [tcichemicals.com]

The Versatility of Bis(3-aminopropyl) Ether in Scientific Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Bis(3-aminopropyl) ether and its derivatives, particularly its poly(ethylene glycol) (PEG) and poly(propylene glycol) (PPG) terminated analogues, are emerging as highly versatile molecules in a multitude of research and development fields. Their unique structure, featuring a flexible ether linkage and terminal primary amine groups, allows them to act as critical building blocks and functionalizing agents in materials science, polymer chemistry, and biomedicine. This technical guide provides an in-depth exploration of the core research applications of these compounds, presenting key quantitative data, detailed experimental protocols, and visual workflows to support researchers in their practical applications.

Polymer Chemistry: A Flexible Crosslinker and Monomer

The bifunctional nature of this compound and its polymeric derivatives makes them excellent candidates for the synthesis and modification of polymers. The terminal amine groups readily react with a variety of functional groups, enabling their use as both crosslinking agents to form hydrogels and as monomers in the synthesis of polymers like polyurethanes.

Hydrogel Formation

In hydrogel synthesis, the diamine structure of this compound derivatives allows for the crosslinking of polymer chains, forming three-dimensional networks capable of absorbing large amounts of water. The properties of these hydrogels can be tuned by varying the concentration of the crosslinker and the molecular weight of the polymer backbone.

| Crosslinker Type | Crosslinker Concentration (g) | Swelling Ratio (%) | Reference |

| Methylene bisacrylamide (MBA) | 0.01 | 615 | [1] |

| Glutaraldehyde (GA) | - | 164 | [1] |

Note: Data for MBA and GA are provided as comparative examples of common crosslinkers, as specific swelling ratio data for this compound crosslinked hydrogels was not available in the reviewed literature. The principle of concentration-dependent swelling applies.

This protocol describes the formation of a hydrogel using a 4-arm PEG terminating in maleimide groups (4-arm-PEG-Mal) and a diamine crosslinker like Poly(ethylene glycol) this compound.

Materials:

-

4-arm-PEG-Mal

-

Poly(ethylene glycol) this compound

-

Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

-

Prepare a stock solution of 4-arm-PEG-Mal in PBS.

-

Prepare a stock solution of Poly(ethylene glycol) this compound in PBS.

-

To form the hydrogel, mix the 4-arm-PEG-Mal solution with the diamine crosslinker solution in a desired molar ratio.

-

Gently vortex the mixture to ensure homogeneity.

-

Allow the mixture to stand at room temperature for the crosslinking reaction to proceed, resulting in the formation of the hydrogel.

-

The gelation time and final mechanical properties can be characterized using rheometry.[2][3]

Polyurethane Synthesis

Poly(propylene glycol) bis(2-aminopropyl ether) serves as a flexible diamine monomer in the synthesis of polyurethanes. The reaction with diisocyanates proceeds via a prepolymer method to form segmented block copolymers with alternating soft and hard segments.[4][5]

This protocol outlines the synthesis of polyurethane via a prepolymer method.[4][6]

Materials:

-

Poly(propylene glycol) bis(2-aminopropyl ether) (as the polyol/diamine component)

-

Diisocyanate (e.g., 4,4'-diphenylmethane diisocyanate - MDI)

-

Chain extender (e.g., 1,4-butanediol)

-

Solvent (e.g., dimethyl sulfoxide - DMSO)

-

Catalyst (e.g., dibutyltin dilaurate)

Procedure:

-

Prepolymer Synthesis: In a reaction vessel, react an excess of the diisocyanate with the Poly(propylene glycol) bis(2-aminopropyl ether) at an elevated temperature (e.g., 80-90°C) with stirring to form an isocyanate-terminated prepolymer.

-

Chain Extension: To the prepolymer, add the chain extender and a catalyst. Continue the reaction with heating and stirring until the desired molecular weight is achieved.

-

Isolation: Precipitate the resulting polyurethane by pouring the reaction mixture into a non-solvent like water.

-

Drying: Collect and dry the polymer in a vacuum oven.

-

Characterization: Characterize the synthesized polyurethane using techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of urethane linkages, and gel permeation chromatography (GPC) to determine the molecular weight.[6]

Drug Delivery and Nanoparticle Functionalization

The PEGylated derivatives of this compound are extensively used for the surface modification of nanoparticles in drug delivery applications. The PEG chains provide a hydrophilic shell that enhances biocompatibility, reduces protein adsorption, and prolongs circulation time in the bloodstream. The terminal amine groups serve as anchor points for conjugating targeting ligands or for electrostatic interactions with therapeutic payloads.[7][8]

| Nanoparticle Type | Functionalizing Agent | Application | Reference |

| Mesoporous Silica Nanoparticles (MSNs) | Poly(ethylene glycol) | Enhanced circulating half-life | [7] |

| Colloidal Mesoporous Silica (CMS) | Poly(ethylene glycol) | Increased biostability in simulated body fluid | [9] |

This protocol describes the covalent attachment of a PEGylated this compound derivative to the surface of MSNs.

Materials:

-

Mesoporous Silica Nanoparticles (MSNs)

-

3-Aminopropyltriethoxysilane (APTES) for initial amination

-

Poly(ethylene glycol) this compound derivative with a reactive group (e.g., N-hydroxysuccinimide ester) for conjugation

-

Ethanol, Toluene

-

Reaction buffers (e.g., PBS)

Procedure:

-

Amine Functionalization of MSNs:

-

Disperse MSNs in toluene.

-

Add APTES and reflux the mixture to introduce primary amine groups onto the MSN surface.

-

Wash the amine-functionalized MSNs thoroughly with toluene and ethanol to remove unreacted silane.

-

-

Conjugation of PEG-Amine:

-

Disperse the amine-functionalized MSNs in a suitable buffer (e.g., PBS, pH 7.4).

-

Add the activated PEG-amine derivative to the MSN suspension.

-

Allow the reaction to proceed at room temperature with gentle stirring for several hours.

-

Purify the PEGylated MSNs by centrifugation and repeated washing to remove unconjugated PEG-amine.

-

-

Characterization:

-

Confirm the successful functionalization using techniques such as FTIR spectroscopy and thermogravimetric analysis (TGA).

-

Measure the hydrodynamic size and zeta potential of the nanoparticles before and after modification using dynamic light scattering (DLS).

-

CO2 Capture and Environmental Applications